molecular formula C15H15ClND7·HCl B602728 N-Didesmethyl sibutramine-D7 HCl CAS No. 1188263-87-7

N-Didesmethyl sibutramine-D7 HCl

Cat. No.: B602728
CAS No.: 1188263-87-7
M. Wt: 295.3
InChI Key:
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Description

N-Didesmethyl sibutramine-D7 HCl is a deuterated analog of N-Didesmethyl sibutramine, a metabolite of sibutramine. Sibutramine is known for its use as an appetite suppressant and weight loss agent. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolism of sibutramine and its metabolites .

Mechanism of Action

Target of Action

The primary targets of N-Didesmethyl sibutramine-D7 Hydrochloride are the neurotransmitters serotonin, dopamine, and norepinephrine . These neurotransmitters play a crucial role in regulating mood, appetite, and overall brain function .

Mode of Action

N-Didesmethyl sibutramine-D7 Hydrochloride acts as a triple reuptake inhibitor . This means it blocks the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased satiety and decreased appetite .

Biochemical Pathways

The compound influences the metabolism of fat cells, leading to weight loss . By stimulating the release of norepinephrine and dopamine in the brain, it regulates hunger and satiety . This action affects the biochemical pathways related to appetite control and energy balance .

Pharmacokinetics

While specific pharmacokinetic data for N-Didesmethyl sibutramine-D7 Hydrochloride is limited, it is known that the compound’s parent drug, sibutramine, is metabolized into desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The molecular and cellular effects of N-Didesmethyl sibutramine-D7 Hydrochloride’s action primarily involve the modulation of neurotransmitter activity. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it enhances the signaling of these neurotransmitters, leading to increased feelings of satiety and decreased appetite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Didesmethyl sibutramine-D7 HCl involves the deuteration of N-Didesmethyl sibutramine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Didesmethyl sibutramine-D7 HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

N-Didesmethyl sibutramine-D7 HCl is widely used in scientific research for various purposes:

    Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of sibutramine and its metabolites.

    Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of sibutramine.

    Drug Interaction Studies: It helps in understanding the interactions between sibutramine and other drugs.

    Toxicology Studies: The compound is used to assess the toxicity and safety profile of sibutramine and its metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/i1D3,2D3,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-BGKGEVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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